molecular formula C19H19N3O4 B2530161 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide CAS No. 1021071-62-4

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide

Cat. No.: B2530161
CAS No.: 1021071-62-4
M. Wt: 353.378
InChI Key: JANMTJOXFZKZMM-UHFFFAOYSA-N
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Description

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide is a complex organic compound that features a furan ring, a pyridazinone moiety, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and pyridazinone intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyridazinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone moiety may produce dihydropyridazinones.

Scientific Research Applications

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and pyridazinone derivatives, such as:

  • 4-(furan-2-yl)-6-oxopyridazin-1(6H)-yl derivatives
  • N-(2-methoxyphenyl)butanamide derivatives

Uniqueness

What sets 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-25-16-7-3-2-6-14(16)20-18(23)9-4-12-22-19(24)11-10-15(21-22)17-8-5-13-26-17/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANMTJOXFZKZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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